![molecular formula C16H13N3O3 B5685120 2-methoxy-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B5685120.png)
2-methoxy-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
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Overview
Description
2-methoxy-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of an indole moiety, which is a common structural motif in many biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide typically involves the condensation of 2-methoxybenzohydrazide with an indole-2,3-dione derivative. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Starting Materials: 2-methoxybenzohydrazide and indole-2,3-dione.
Catalyst: Acidic or basic catalyst, depending on the specific reaction conditions.
Solvent: Common solvents include ethanol, methanol, or acetic acid.
Temperature: The reaction is typically conducted at temperatures ranging from 50°C to 100°C.
Reaction Time: The reaction time can vary from a few hours to overnight, depending on the reactivity of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 2-methoxy-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process parameters, such as temperature, pressure, and flow rates, are carefully controlled to ensure consistent product quality. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Condensation: The compound can participate in condensation reactions to form larger molecular structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Condensation: Acidic or basic catalysts are used to facilitate condensation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
Pharmacological Activities
The compound exhibits potential pharmacological properties due to its structural components, particularly the indole moiety. Indoles are known to possess a wide range of biological activities, including:
- Anticancer Activity : Several studies have indicated that indole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance, research on similar compounds has shown that they can target specific pathways involved in cancer cell proliferation and survival .
Antimicrobial Properties
Research has demonstrated that compounds containing hydrazone linkages can exhibit significant antimicrobial activity. The presence of methoxy and indole groups enhances this activity by modifying the lipophilicity and reactivity of the molecule, making it more effective against various bacterial strains .
Anti-inflammatory Effects
Compounds with similar structures have been reported to exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This application is particularly relevant in the treatment of chronic inflammatory diseases .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer effects of various indole derivatives, including similar hydrazone compounds. The results indicated that these compounds could inhibit cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), demonstrating IC50 values in the low micromolar range .
Case Study 2: Antimicrobial Efficacy
In another research effort, a series of hydrazone derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, indicating their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-methoxy-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, including enzymes and proteins. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
- 2-methoxy-N’-[(3Z)-2-oxo-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide
- 2-methoxy-N’-[(3Z)-2-oxo-1-{[(1S,5R)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl]methyl}-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide
Uniqueness
2-methoxy-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is unique due to its specific substitution pattern and the presence of the methoxy group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development. Its ability to undergo various chemical reactions and its potential therapeutic applications further highlight its uniqueness compared to similar compounds.
Biological Activity
2-Methoxy-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is a compound that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This compound belongs to a class of hydrazones derived from indole and benzohydrazide structures, which are known for their diverse pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C11H11N3O3 |
Molecular Weight | 233.23 g/mol |
CAS Registry Number | 330591-23-6 |
InChIKey | GNFSMODXBIWOSI-UHFFFAOYSA-N |
The compound features a methoxy group and an indole-derived moiety, which are significant for its biological activity.
Anticancer Properties
Research has indicated that derivatives of benzohydrazides, including this compound, exhibit potent anticancer properties. A study demonstrated that various substituted N'-(2-oxoindolin-3-ylidene)benzohydrazides can induce apoptosis in cancer cells. For instance, one derivative showed an effective concentration (EC50) of 0.24 µM in human colorectal carcinoma HCT116 cells, indicating strong pro-apoptotic activity .
The mechanism by which this compound exerts its effects involves:
- Inhibition of Cell Proliferation : The compound interferes with cellular pathways that promote growth and division.
- Induction of Apoptosis : It triggers programmed cell death in cancer cells, which is crucial for preventing tumor growth.
- Inhibition of Tubulin Polymerization : Some derivatives have been shown to inhibit tubulin polymerization, disrupting the mitotic spindle formation during cell division .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that modifications to the indole and benzohydrazide components significantly affect the biological activity. For example, the introduction of different substituents on the indole ring can enhance potency and selectivity against specific cancer cell lines .
Case Studies
- Study on Indole Derivatives : A comprehensive evaluation of N'-(2-oxoindolin-3-ylidene)benzohydrazides revealed that certain analogs exhibited GI50 values as low as 0.056 µM in HCT116 cells, demonstrating their potential as effective anticancer agents .
- Apoptosis Induction : In a study involving various substituted compounds, one derivative was identified as a potent apoptosis inducer with an EC50 value significantly lower than initial screening hits, underscoring the importance of structural modifications in enhancing biological activity .
Properties
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-22-13-9-5-3-7-11(13)15(20)19-18-14-10-6-2-4-8-12(10)17-16(14)21/h2-9,17,21H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYKKJXYNADUIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N=NC2=C(NC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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